

Benzyl Isoeugenol: A Comprehensive Technical Guide to Identification and Characterization

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Compound of Interest

Compound Name: Benzyl isoeugenol

Cat. No.: B3030593

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Introduction

Benzyl isoeugenol (CAS No. 120-11-6) is a synthetic fragrance ingredient valued for its warm, spicy, and floral scent profile, often described as having notes of carnation, clove, and jasmine. [1] It is utilized in a variety of consumer products, including fine fragrances, cosmetics, and personal care items. Chemically, it is an ether formed from isoeugenol and benzyl alcohol. This guide provides an in-depth overview of the identification and characterization of **Benzyl Isoeugenol**, focusing on its chemical identifiers, physico-chemical properties, and detailed analytical methodologies.

Chemical Identification and Properties

Accurate identification of **Benzyl Isoeugenol** is fundamental for research and quality control. The following tables summarize its key identifiers and physico-chemical properties.

Table 1: Chemical Identifiers for Benzyl Isoeugenol

Identifier	Value
CAS Number	120-11-6[1][2][3][4][5][6]
EC Number	204-370-6
FEMA Number	3698[2][3][4][5]
IUPAC Name	2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene
Synonyms	Isoeugenol benzyl ether, Isoeugenyl benzyl ether, Benzyl 2-methoxy-4-propenylphenyl ether, 1-Benzylloxy-2-methoxy-4-propenylbenzene[2][3][4]
Molecular Formula	C ₁₇ H ₁₈ O ₂ [3][4]
Molecular Weight	254.32 g/mol

Table 2: Physico-chemical Properties of Benzyl Isoeugenol

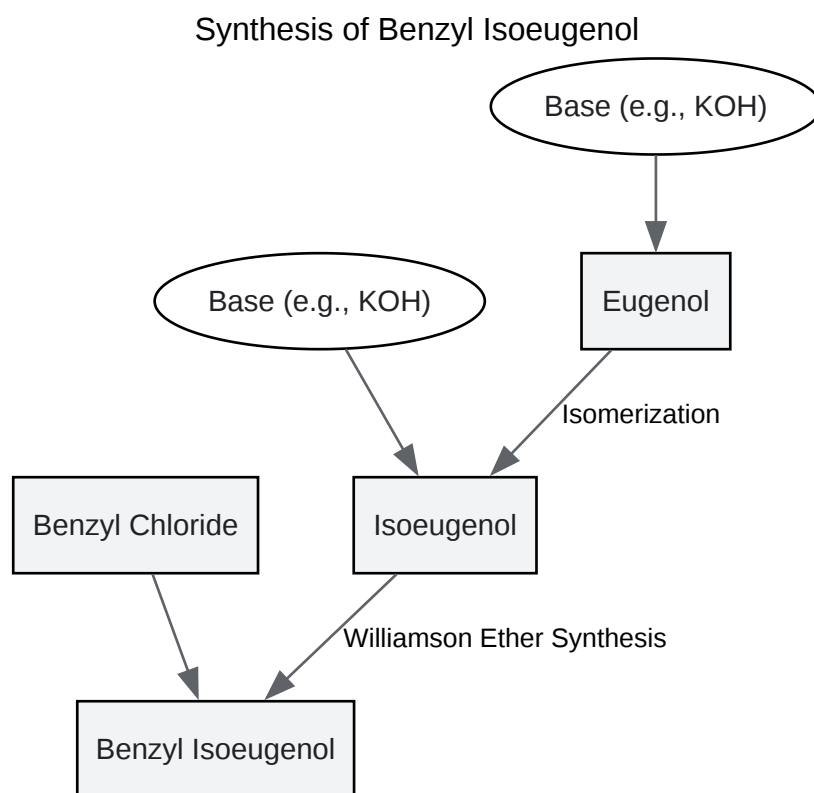
Property	Value
Appearance	White to off-white crystalline powder[3][5]
Odor	Mild, sweet, spicy, floral, with notes of carnation and balsam
Melting Point	57-60 °C[3]
Boiling Point	282 °C
Flash Point	> 93.33 °C[3]
Solubility	Soluble in ethanol and oils; insoluble in water.
Purity (by GC)	≥ 98%

Synthesis of Benzyl Isoeugenol

Benzyl isoeugenol is synthetically produced and is not found in nature. The primary synthesis route involves the benzylation of isoeugenol. This process typically follows a Williamson ether synthesis mechanism.

A general synthesis procedure is as follows:

- **Isomerization of Eugenol:** Eugenol, readily available from sources like clove oil, is first isomerized to isoeugenol. This is often achieved by heating eugenol in the presence of a base, such as potassium hydroxide.
- **Benzylation of Isoeugenol:** The resulting isoeugenol is then reacted with benzyl chloride in the presence of a base (e.g., potassium hydroxide) and a suitable solvent to yield **Benzyl Isoeugenol**.



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Caption: Synthesis pathway of **Benzyl Isoeugenol**.

Experimental Protocols for Identification

The identification and quantification of **Benzyl Isoeugenol** are commonly performed using chromatographic and spectroscopic techniques. Detailed methodologies for key analytical methods are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **Benzyl Isoeugenol**.

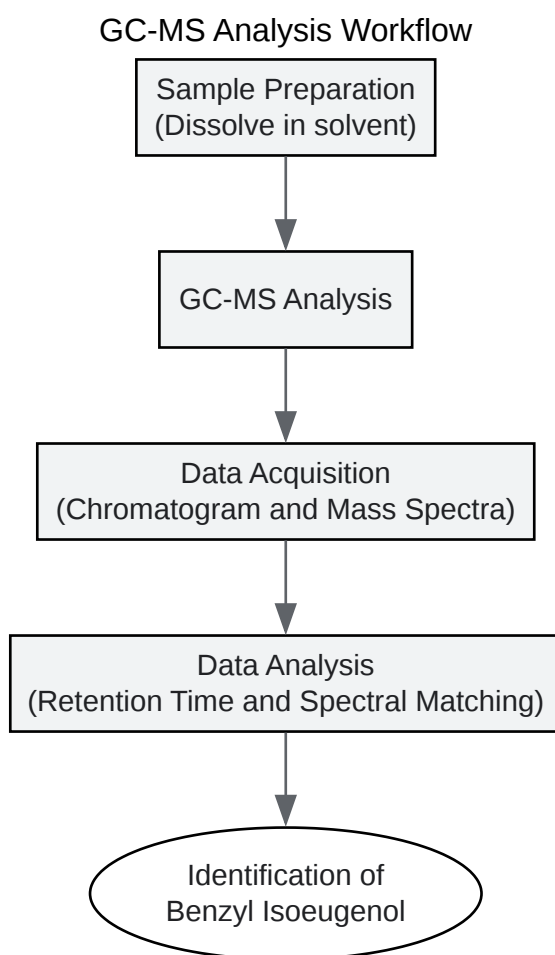
Sample Preparation: A solution of **Benzyl Isoeugenol** is prepared in a suitable solvent, such as methyl tert-butyl ether (MTBE) or ethanol, at a concentration of approximately 100 µg/mL.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 6890 or equivalent.
- Mass Spectrometer: Agilent 5973 or equivalent.
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL (splitless or with a split ratio of 20:1).
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 10 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C.

- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.

Expected Results: **Benzyl Isoeugenol** will elute at a characteristic retention time. The mass spectrum will show a molecular ion peak at m/z 254, corresponding to its molecular weight, and a fragmentation pattern that can be compared to a reference library for positive identification.



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Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for the analysis of fragrance allergens, including **Benzyl Isoeugenol**.

Sample Preparation: Prepare a standard solution of **Benzyl Isoeugenol** in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 10-100 µg/mL.

Instrumentation and Conditions:

- HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
 - A: Water
 - B: Acetonitrile
- Gradient Elution:
 - 0-20 min: 60% B to 100% B
 - 20-30 min: Hold at 100% B
 - 30-35 min: 100% B to 60% B
 - 35-40 min: Hold at 60% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm, 254 nm, and 280 nm.

Expected Results: **Benzyl Isoeugenol** will be separated from other components and detected as a peak at a specific retention time. The UV spectrum obtained from the DAD can be used for further confirmation of its identity.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy is an essential tool for the structural elucidation and confirmation of **Benzyl Isoeugenol**.

Sample Preparation: Dissolve 5-10 mg of **Benzyl Isoeugenol** in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in an NMR tube.

Instrumentation and Conditions:

- Spectrometer: Bruker Avance 400 MHz or equivalent.
- Solvent: CDCl_3 .
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Temperature: 25 °C.

Expected ^1H NMR Spectral Data (Predicted):

- ~7.4-7.2 ppm (m, 5H): Protons of the benzyl aromatic ring.
- ~6.9-6.7 ppm (m, 3H): Protons of the isoeugenol aromatic ring.
- ~6.1 ppm (dq, 1H): Vinylic proton adjacent to the aromatic ring.
- ~5.1 ppm (s, 2H): Methylene protons of the benzyl group ($-\text{O}-\text{CH}_2-\text{Ph}$).
- ~3.8 ppm (s, 3H): Methoxyl group protons ($-\text{OCH}_3$).
- ~1.8 ppm (d, 3H): Methyl protons of the propenyl group.

The specific chemical shifts and coupling constants can be used to confirm the connectivity of the molecule.

Conclusion

The identification and characterization of **Benzyl Isoeugenol** are crucial for its safe and effective use in various industries. This guide has provided a comprehensive overview of its chemical identifiers, physico-chemical properties, synthesis, and detailed analytical protocols for its identification using GC-MS, HPLC, and ^1H NMR. The provided methodologies and data serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

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